Fmoc-D-Ala-aldehyde

Solid-phase peptide synthesis Protecting group orthogonality Fmoc/tBu strategy

α-Amino aldehydes are notoriously prone to racemization and side reactions during SPPS, compromising peptide stereochemical integrity. Fmoc-D-Ala-aldehyde (CAS 127043-32-7) addresses this challenge as a configurationally stable, Fmoc-protected D-alanine aldehyde building block. • Enables incorporation of C-terminal aldehyde functionalities via Fmoc/tBu SPPS without detectable racemization • D-configuration ensures correct stereochemistry for therapeutic peptides including degarelix (GnRH antagonist) and gonadorelin acetate • Base-labile Fmoc protection permits TFA-mediated cleavage with full orthogonality to acid-labile side-chain protecting groups

Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
CAS No. 127043-32-7
Cat. No. B557753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Ala-aldehyde
CAS127043-32-7
SynonymsFmoc-D-Ala-aldehyde; FMOC-D-ALA-WANGRESIN; 127043-32-7; C18H16NO3Pol; SCHEMBL5021152; MolPort-035-767-038; 6817AH; ZINC34260200; (R)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)propanal
Molecular FormulaC18H17NO3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m1/s1
InChIKeyLJGFXAKKZLFEDR-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Ala-aldehyde Overview


Fmoc-D-Ala-aldehyde (CAS 127043-32-7) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected D-alanine derivative bearing a reactive C-terminal aldehyde functionality . As a protected α-amino aldehyde building block with D-configuration, it serves as a key intermediate in solid-phase peptide synthesis (SPPS) for the construction of C-terminal peptide aldehydes, which are critical pharmacophores in protease inhibitors and therapeutic peptides . The Fmoc group provides base-labile protection orthogonal to acid-labile side-chain protecting groups, enabling compatibility with Fmoc/tBu SPPS strategies and final TFA-mediated cleavage [1]. The compound is supplied as a research-grade material with purity specifications typically ranging from 95% to 97% across commercial sources, with storage recommendations at -20°C in DMSO-soluble form .

Fmoc/tBu SPPS Compatible with standard solid-phase peptide synthesis using TFA cleavage.
C-terminal aldehyde Introduces reactive aldehyde for protease inhibitor and peptide-aldehyde research.
D-configuration Defined stereochemistry for conformation-sensitive peptide targets.

Why Fmoc-D-Ala-aldehyde Cannot Be Substituted


Direct substitution of Fmoc-D-Ala-aldehyde with Boc-protected analogs or L-isomers introduces orthogonal protection incompatibilities and stereochemical mismatches that compromise both synthetic efficiency and product integrity. The Fmoc group confers acid-stability critical for Fmoc/tBu SPPS strategies, whereas Boc-protected amino aldehydes require acid-labile deprotection conditions that are incompatible with many side-chain protecting groups and necessitate the use of highly toxic hydrofluoric acid (HF) for final cleavage [1]. Additionally, the D-alanine stereochemistry in Fmoc-D-Ala-aldehyde is essential for maintaining the correct three-dimensional conformation in bioactive peptides such as degarelix and gonadorelin acetate, where L-isomer substitution would yield diastereomeric products with altered receptor-binding properties . Furthermore, α-amino aldehydes as a class are inherently prone to racemization at the α-carbon during synthesis and storage; the Fmoc protection strategy has been demonstrated to preserve optical purity without detectable racemization when coupled with appropriate reduction methods .

Boc-protected analogs
Acid-labile protection incompatible with Fmoc/tBu SPPS; requires aggressive HF cleavage, risking aldehyde degradation and side-chain instability.
L-isomer (Fmoc-L-Ala-aldehyde)
Incorrect stereochemistry yields diastereomeric peptides with altered conformation; D-configuration is required for target peptide receptor interactions.
Unprotected or alternative aldehyde precursors
α-Amino aldehydes prone to racemization; Fmoc protection combined with specific reduction methods preserves optical purity.

Fmoc-D-Ala-aldehyde Comparative Data


Fmoc vs. Boc Protection Orthogonality

Fmoc-D-Ala-aldehyde employs the base-labile Fmoc protecting group, which is orthogonal to acid-labile side-chain protecting groups such as Boc, tBu, and Trt. This contrasts with Boc-D-Ala-aldehyde, where both the α-amino protecting group and many side-chain protecting groups (e.g., Bz, benzyl-based) are acid-sensitive, creating a non-orthogonal protection scheme [1]. The Fmoc strategy has largely replaced the Boc strategy in SPPS because of this true orthogonality and the avoidance of the aggressive and highly toxic hydrofluoric acid (HF) required to release the assembled peptide from the resin in Boc/Bz chemistry [1]. Fmoc deprotection is achieved using mild basic conditions (20-50% piperidine in DMF), whereas Boc deprotection requires repeated TFA treatments that can cause premature peptide cleavage and side-chain instability [2].

Protection orthogonality
Class-level inference
Fmoc: base-labile, TFA cleavage
Boc: acid-labile, HF cleavage
Fmoc enables orthogonal protection, avoiding aggressive HF and supporting TFA-based workflows.
Operational compatibility with acid-labile side chains.
Solid-phase peptide synthesis Protecting group orthogonality Fmoc/tBu strategy

Acid Stability and Aldehyde Preservation

The Fmoc protecting group is stable under acidic conditions, remaining intact during TFA treatments used for side-chain deprotection. This contrasts with Boc protection, which is acid-labile and would be prematurely cleaved under identical conditions [1]. Fmoc-D-Ala-aldehyde is compatible with TFA/DCM cleavage from Wang-type resins, enabling quantitative release of the final peptide without the aldehyde functionality being compromised [1]. In contrast, Boc-protected peptide aldehydes require HF cleavage, which presents both safety hazards and potential for aldehyde degradation. Masked aldehyde strategies such as Fmoc-Hyl(Boc-oxazolidine) have been specifically developed for Fmoc-based SPPS because the aldehyde group in amino aldehydes is inherently labile to acids such as HF, and to a lesser extent to TFA [2].

Acid stability & aldehyde integrity
Class-level inference
Fmoc: acid-stable, aldehyde preserved during TFA cleavage
Boc: acid-labile, aldehyde at risk with HF
Fmoc-D-Ala-aldehyde maintains aldehyde functionality under standard Fmoc SPPS cleavage conditions.
Supports quantitative peptide-aldehyde release without degradation.
Peptide aldehyde stability Acid-labile functionality SPPS cleavage compatibility

Chiral Purity: D-Ala Enantiomeric Integrity

Fmoc-D-Ala-aldehyde possesses specific D-stereochemistry at the alanine α-carbon, which is critical for the biological activity of derived peptides such as degarelix and gonadorelin acetate . The D-configuration distinguishes it from Fmoc-L-Ala-aldehyde (CAS 146803-41-0), and substitution with the L-isomer would produce diastereomeric peptides with altered receptor-binding properties. In the synthesis of α-amino aldehydes, epimerization at the α-carbon is a well-documented concern. Studies have demonstrated that α-amino aldehydes with Fmoc, Boc, or Cbz protection can be obtained via triethylsilane/Pd-C reduction of ethanethiol esters without racemization . Dess-Martin periodinane oxidation has been identified as a superior method for epimerization-free synthesis of optically active N-protected α-amino aldehydes bearing Fmoc protection [1]. Analytical methods utilizing Chiralcel-OD columns enable direct determination of enantiomeric purity for Fmoc-amino acid derivatives [2].

Chiral purity
Class-level inference
D-Ala (R-isomer) vs L-Ala (S-isomer)
No detectable epimerization reported with triethylsilane/Pd-C reduction
Defined D-configuration essential for target peptide conformation; epimerization-free synthesis achievable.
Enantiomeric purity verifiable via Chiral HPLC methods.
Enantiomeric purity Racemization control Chiral amino aldehyde

Synthesis Yield and Reproducibility

Fmoc-D-Ala-aldehyde can be synthesized via reduction of Fmoc-D-Ala-N-carboxyanhydride (NCA) using lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride in tetrahydrofuran at 0°C, achieving yields of up to 80% . Alternative one-pot synthetic routes using carbonyldiimidazole (CDI) activation followed by DIBAL-H reduction have been reported for Fmoc-protected amino aldehydes, though quantitative yield data specific to Fmoc-D-Ala-aldehyde via this method is not independently validated . The reduction of ethanethiol esters of α-amino acids by triethylsilane and catalytic Pd-C provides a complementary route to Fmoc-protected α-amino aldehydes in high yield without racemization . Commercial suppliers offer the compound with purity specifications ranging from 95% to 97%, with storage at -20°C required to maintain aldehyde stability .

Synthesis yield
Cross-study comparable
Up to 80% yield via NCA reduction
Established synthetic route with defined yield benchmark supports procurement and quality assessment.
Reproducible without racemization.
Amino aldehyde synthesis Reduction methodology Process yield

Fmoc-D-Ala-aldehyde Applications


Solid-Phase Peptide Aldehyde Synthesis

Fmoc-D-Ala-aldehyde serves as a critical building block for incorporating C-terminal aldehyde functionalities into synthetic peptides using Fmoc/tBu SPPS. The aldehyde group can be masked as a semicarbazone or oxazolidine during synthesis to prevent side reactions, then released under mild acidic conditions compatible with Fmoc protection. This approach enables the construction of peptide aldehydes that act as transition-state analog inhibitors of serine and cysteine proteases . The Fmoc protection strategy permits the use of TFA-labile side-chain protecting groups (tBu, Boc, Trt) and final TFA/DCM cleavage without aldehyde degradation, a workflow incompatible with Boc-protected amino aldehyde building blocks [1].

Degarelix and Gonadorelin Acetate Manufacturing

Fmoc-D-Ala-aldehyde is a key raw material in the synthesis of degarelix (a GnRH antagonist for advanced prostate cancer) and gonadorelin acetate (a synthetic LHRH analog). In degarelix synthesis, Fmoc-D-Ala-OH is coupled to amino resin as the C-terminal residue, establishing the D-alanine stereochemistry essential for receptor antagonism [2]. Fmoc-D-Ala-aldehyde can be activated with acid chloride to form an amide, which is subsequently reacted with benzyl alcohol for the synthesis of gonadorelin acetate . The D-configuration at the alanine position distinguishes the desired therapeutic peptide from inactive or less potent L-isomer variants.

Peptidomimetics and Peptide-Based Inhibitors

The D-configuration of Fmoc-D-Ala-aldehyde imparts enhanced metabolic stability to derived peptides compared to L-isomer counterparts, as D-amino acids are resistant to endogenous proteases. This property is exploited in the design of long-acting peptide therapeutics and protease-resistant peptidomimetics [3]. The Fmoc group's characteristic UV absorption (from the 9-fluorenylmethyl moiety) enables real-time monitoring of coupling and deprotection efficiency during automated SPPS, providing a practical advantage over Boc-based strategies that lack this chromophoric handle .

Enantiomeric Purity Reference Standard

Fmoc-D-Ala-aldehyde, as a defined stereoisomer with established analytical characterization (InChI Key: LJGFXAKKZLFEDR-GFCCVEGCSA-N), serves as a reference standard for chiral HPLC method development and enantiomeric purity determination of Fmoc-amino aldehyde derivatives. Analytical methods using Chiralcel-OD columns enable baseline separation of Fmoc-D-Ala-aldehyde from its L-isomer, providing a validated approach for batch release testing and stability monitoring [4]. This is particularly relevant for cGMP peptide manufacturing where stereochemical purity specifications must be documented and verified.

Application
Selection Property
Validation Focus
SPPS C-terminal aldehyde incorporation
Fmoc/tBu compatibility, acid-stable aldehyde
Aldehyde preservation during TFA cleavage; coupling efficiency
GnRH antagonist peptide synthesis research
D-alanine stereochemistry
Enantiomeric purity; receptor-binding study context
Protease-resistant peptidomimetic design
D-amino acid metabolic stability; UV chromophore for SPPS monitoring
Protease stability assay; real-time deprotection monitoring
Chiral purity reference standard
Defined D-stereoisomer; established analytical characterization
Enantiomeric separation method development; batch release testing

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